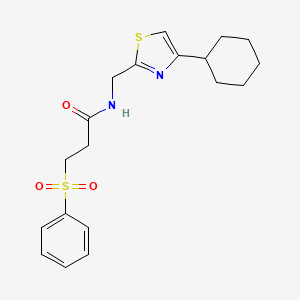

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, commonly known as CPTH2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPTH2 is a potent inhibitor of histone acetyltransferase (HAT) activity, which plays a crucial role in regulating gene expression.

Wissenschaftliche Forschungsanwendungen

Protein Interaction Studies

The compound N-Ethyl-5-phenylisoxazolium-3′-sulfonate can be used as a probe for studying nucleophilic side chains in proteins. This compound undergoes a hydroxide-promoted reaction to form keto ketenimine, which can react nucleophilically with imidazole, lysine, cysteine, and tyrosine residues under specific conditions. This enables its use as a spectrophotometric probe in protein interaction studies (Llamas et al., 1986).

Cyclooxygenase-2 Inhibition

Compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, specifically 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides, have been found effective in inhibiting cyclooxygenase-2 (COX-2). These compounds are significant in the context of treating conditions like rheumatoid arthritis and osteoarthritis. Introduction of a fluorine atom in these compounds notably increases their selectivity for COX-2 over COX-1 (Hashimoto et al., 2002).

Application in Drug Metabolism

The use of microbial-based surrogate biocatalytic systems has demonstrated the production of mammalian metabolites of biaryl-bis-sulfonamides, which include compounds similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide. This methodology supports full structure characterization of metabolites and aids in the study of drug metabolism (Zmijewski et al., 2006).

Anticancer Potential

A series of novel N-acylbenzenesulfonamides, related to the queried compound, have shown anticancer activity against various human cancer cell lines. Quantitative structure-activity relationship (QSAR) studies reveal that the anticancer activity depends on various molecular properties, including topological distances and charge descriptors. These compounds have also been evaluated for metabolic stability, which is crucial in the development of effective anticancer agents (Żołnowska et al., 2015).

Quantum Chemical Studies

Quantum chemical studies on compounds structurally similar to N-((4-cyclohexylthiazol-2-yl)methyl)-3-(phenylsulfonyl)propanamide, such as bicalutamide, have provided insights into their steric energy, molecular orbitals, and potential binding sites. These studies are essential for understanding the interaction of these compounds with biological targets, especially in the context of treating conditions like prostate cancer (Otuokere & Amaku, 2015).

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O3S2/c22-18(11-12-26(23,24)16-9-5-2-6-10-16)20-13-19-21-17(14-25-19)15-7-3-1-4-8-15/h2,5-6,9-10,14-15H,1,3-4,7-8,11-13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKKAKDMQLFTQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2=CSC(=N2)CNC(=O)CCS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)pentanamide](/img/structure/B2738182.png)

![1-[(4-Fluorophenyl)methyl]-3-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]urea](/img/structure/B2738192.png)

![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)furan-2-carboxamide](/img/structure/B2738193.png)

![2-((2-methoxyethyl)amino)-8-methyl-3-(3-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2738194.png)

![N-[2-(1,3-benzoxazol-2-yl)phenyl]-5-nitrothiophene-2-carboxamide](/img/structure/B2738197.png)

![8-Tert-butyl 4-ethyl 3-oxo-2,8-diazaspiro[4.5]decane-4,8-dicarboxylate](/img/structure/B2738198.png)

![N-cyclopentyl-2-(2-((3-ethylphenyl)amino)-2-oxoethyl)-1,5-dioxo-4-propyl-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)